2,6-Dichloropyridine-4-carbonyl chloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 210.45 g/mol. It is classified as an acyl chloride and is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, with a carbonyl chloride functional group at the 4 position. This compound appears as a colorless to pale yellow liquid and has a melting point of approximately 25 °C and a boiling point of around 243 °C .
2,6-Dichloropyridine-4-carbonyl chloride is a corrosive and reactive compound. Safety Data Sheets (SDS) from chemical suppliers indicate several hazards []:
As an acyl chloride, 2,6-Dichloropyridine-4-carbonyl chloride is reactive towards nucleophiles. It can undergo several types of reactions:
The synthesis of 2,6-Dichloropyridine-4-carbonyl chloride typically involves the following methods:
2,6-Dichloropyridine-4-carbonyl chloride finds applications in various fields:
Interaction studies involving 2,6-Dichloropyridine-4-carbonyl chloride focus on its reactivity with biological molecules. For instance:
Several compounds share structural similarities with 2,6-Dichloropyridine-4-carbonyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloropyridine-4-carbonyl chloride | CHClNO | Contains only one chlorine atom |
3,5-Dichloropyridine-4-carbonyl chloride | CHClNO | Chlorines at different positions |
2,4-Dichloropyridine | CHClN | Lacks a carbonyl group |
The uniqueness of 2,6-Dichloropyridine-4-carbonyl chloride lies in its specific arrangement of chlorine substituents and the presence of the carbonyl chloride functional group. This configuration enhances its reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry and pharmaceutical applications.
Phase transfer catalysis plays a crucial role in optimizing the conversion of 2,6-dichloroisonicotinic acid to its corresponding acid chloride [1]. Tetrabenzylammonium chloride emerges as the preferred phase transfer catalyst, demonstrating superior performance compared to tetramethylammonium chloride [1]. The catalyst facilitates the transfer of reactants between immiscible phases, enhancing reaction efficiency [6] [7].
The catalytic mechanism involves the formation of ion pairs between the phase transfer catalyst and the carboxylate anion [7] [8]. These ion pairs demonstrate enhanced solubility in organic phases, promoting reaction rates through improved mass transfer [7]. The quaternary ammonium catalyst undergoes a cyclic process: initial anion exchange in the aqueous phase, transfer to the organic phase, reaction facilitation, and return to the aqueous phase [8].
Phosphorus oxychloride functions as both reagent and Lewis acid catalyst in the acyl chlorination process [9] [10]. The phosphorus center exhibits strong electrophilic character due to electron withdrawal by surrounding chlorine atoms and the oxygen double bond [10]. This electrophilic activation promotes nucleophilic attack by the carboxylic acid oxygen, initiating the chlorination sequence [10].
Table 2: Catalytic System Performance Data
Catalyst System | Conversion (%) | Selectivity (%) | Reaction Rate Constant |
---|---|---|---|
Tetrabenzylammonium chloride | 95 | 93 | 0.045 min⁻¹ |
Tetramethylammonium chloride | 82 | 88 | 0.028 min⁻¹ |
Triethylbenzylammonium chloride | 89 | 91 | 0.037 min⁻¹ |
The optimization of catalyst loading requires careful balance between reaction efficiency and economic considerations [11] [12]. Insufficient catalyst loading results in reduced conversion rates, while excessive amounts can promote side reactions and increase costs [11]. Response surface methodology and design of experiments approaches provide systematic frameworks for determining optimal catalyst concentrations [12].
Temperature effects on catalytic performance follow Arrhenius behavior, with reaction rates increasing exponentially with temperature [13]. However, elevated temperatures can promote decomposition pathways and reduce selectivity [13]. The optimal temperature range balances reaction rate enhancement with product stability considerations [14] [13].
Continuous flow manufacturing represents an emerging technology for the production of 2,6-dichloropyridine-4-carbonyl chloride, offering advantages in terms of heat and mass transfer, reaction control, and safety [15]. The use of stationary phase catalytic systems enables continuous operation with catalyst reuse [15]. Catalytic adducts of phosphorus oxychloride and dimethylformamide provide effective stationary phases for continuous acid chloride production [15].
The continuous flow process involves the simultaneous introduction of carboxylic acid and phosphorus oxychloride into a reactor packed with the stationary phase catalyst [15]. Operating conditions typically range from 20-140°C under pressures of 0.01-50 bar [15]. The equimolar addition of reactants ensures optimal conversion efficiency [15].
Temperature programming in continuous flow systems allows for gradual temperature increases during the reaction sequence [16]. This approach maximizes selectivity while maintaining high conversion rates [16]. The typical temperature profile begins at 160°C and gradually increases to 190°C over 4-10 hours [16].
Table 3: Continuous Flow Process Parameters
Parameter | Range | Optimal Value | Impact on Yield |
---|---|---|---|
Temperature (°C) | 20-140 | 80 | High |
Pressure (bar) | 0.1-5 | 1.2 | Medium |
Flow rate (mL/min) | 0.5-5.0 | 2.0 | High |
Residence time (min) | 10-60 | 25 | High |
The advantages of continuous flow manufacturing include improved heat transfer, reduced reaction volumes, enhanced safety profiles, and consistent product quality [15]. The elimination of batch-to-batch variability represents a significant benefit for pharmaceutical and agrochemical applications [15]. Additionally, the ability to operate under precisely controlled conditions enables the optimization of reaction parameters for maximum efficiency [15].
Purification of 2,6-dichloropyridine-4-carbonyl chloride requires specialized approaches due to the high reactivity of acid chlorides [17] [18]. Traditional distillation methods can be employed when the boiling point difference between product and impurities is sufficient [19]. The compound exhibits a boiling point of 140°C, facilitating separation from higher boiling phosphorus-containing byproducts [19].
Carboxamide hydrohalide treatment represents an effective purification strategy for acid chlorides prepared using phosphorus oxychloride or thionyl chloride [17] [18]. This method involves treating the crude acid chloride with hydrohalides of carboxamides, which selectively interact with impurities while leaving the desired product unchanged [17] [18]. The process significantly improves color number and overall purity [18].
Table 4: Purification Method Effectiveness
Purification Method | Purity Achieved (%) | Color Number | Recovery (%) |
---|---|---|---|
Fractional distillation | 92-95 | 45 | 85-90 |
Carboxamide treatment | 96-98 | 15 | 88-92 |
Recrystallization | 94-97 | 25 | 80-85 |
Quality control protocols for 2,6-dichloropyridine-4-carbonyl chloride involve multiple analytical techniques [20] [21] [22]. Gas chromatographic methods provide effective quantitation of acid chloride content while simultaneously detecting carboxylic acid impurities [20]. The acid chloride undergoes derivatization with diethylamine to form the corresponding diethylamide, while carboxylic acid impurities are converted to trimethylsilyl esters [20].
High-performance liquid chromatography with diode array detection represents the preferred analytical method for acid chloride determination [21] [22]. Derivatization with 2-nitrophenylhydrazine produces strongly absorbing products in the ultraviolet-visible region at 395 nanometers [21] [22]. This wavelength selection minimizes matrix interferences from drug substances and related impurities [22].
Infrared spectroscopy provides structural confirmation through characteristic carbonyl stretching frequencies [23] [24]. Acid chlorides exhibit carbonyl absorptions in the range of 1780-1815 wavenumbers, distinguishing them from other carbonyl-containing compounds [23] [24]. The carbonyl stretching frequency reflects the electron-withdrawing effect of the chlorine substituent [24].
Byproduct formation in 2,6-dichloropyridine-4-carbonyl chloride synthesis primarily involves hydrolysis reactions and phosphorus-containing impurities [15]. The high reactivity of acid chlorides toward moisture results in the formation of 2,6-dichloroisonicotinic acid through hydrolysis [25]. This reaction represents the reverse of the desired synthetic transformation [25].
Phosphorus oxychloride as a reagent introduces phosphorus-containing byproducts including phosphoric acid derivatives [26] [9]. The hydrolysis of phosphorus oxychloride produces phosphoric acid and hydrogen chloride [26] [9]. These byproducts require removal through washing procedures or distillation [9].
Table 5: Common Byproducts and Formation Pathways
Byproduct | Formation Pathway | Typical Concentration (%) | Removal Method |
---|---|---|---|
2,6-Dichloroisonicotinic acid | Hydrolysis | 2-5 | Aqueous washing |
Phosphoric acid | Reagent hydrolysis | 1-3 | Phase separation |
Trichloropyridine isomers | Over-chlorination | 0.5-2 | Distillation |
Chlorosulfite esters | Intermediate accumulation | 1-4 | Thermal decomposition |
Reaction optimization focuses on minimizing byproduct formation through precise control of reaction conditions [14] [27]. Temperature optimization balances reaction rate enhancement with selectivity preservation [13]. Excessive temperatures promote side reactions including decomposition and over-chlorination pathways [13].
Water exclusion represents a critical optimization parameter due to the high susceptibility of acid chlorides to hydrolysis [25]. Anhydrous reaction conditions and inert atmosphere protection prevent moisture-induced degradation [25]. The use of molecular sieves or other drying agents ensures optimal reaction environments [25].
Catalyst loading optimization requires systematic investigation to determine the optimal balance between conversion and selectivity [11] [12]. Machine learning approaches increasingly guide optimization strategies through predictive modeling of reaction outcomes [28]. These computational tools enable efficient exploration of multidimensional parameter spaces [28].
The nucleophilic acyl substitution reactions of 2,6-dichloropyridine-4-carbonyl chloride follow the classic addition-elimination mechanism characteristic of acyl chlorides [1] [2]. The carbonyl carbon serves as an electrophilic center that readily undergoes attack by various nucleophiles, leading to the formation of a tetrahedral intermediate followed by elimination of the chloride leaving group [1] [2].
The general mechanism involves two critical steps that influence the overall reaction rate: the initial nucleophilic addition to the carbonyl carbon and the subsequent elimination of the chloride ion [3]. The presence of two electron-withdrawing chlorine substituents at the 2,6-positions of the pyridine ring significantly enhances the electrophilicity of the carbonyl carbon compared to unsubstituted pyridine derivatives .
Mechanistic Pathway for Water Addition:
The hydrolysis reaction proceeds through nucleophilic attack by water molecules on the carbonyl carbon. The tetrahedral intermediate formed exhibits considerable stability due to the electron-withdrawing effects of both the pyridine nitrogen and the chlorine substituents [1] [5]. Kinetic studies reveal that this pathway exhibits an activation energy of 15-20 kcal/mol under neutral conditions [6].
Alcohol and Amine Nucleophiles:
Alcohols demonstrate enhanced reactivity compared to water, with rate enhancements of 2-5 fold attributed to their superior nucleophilicity [1] [7]. Primary and secondary amines show even greater reactivity, exhibiting rate enhancements of 10-50 fold when combined with base to neutralize the hydrogen chloride byproduct [8] [7].
The reaction with amines requires stoichiometric amounts of base or excess amine to prevent protonation of the nucleophile by the hydrogen chloride formed during the reaction [8]. This necessitates the use of two equivalents of amine: one for nucleophilic attack and one for acid neutralization [8].
Dichloromethane serves as more than an inert solvent in reactions involving 2,6-dichloropyridine-4-carbonyl chloride, demonstrating specific interactions that influence reaction pathways and rates [9] [10]. The solvent's moderate polarity (dielectric constant = 8.93) provides optimal conditions for stabilizing charged transition states while maintaining solubility of organic reactants [10].
Enhancement of Nucleophilic Reactivity:
Dichloromethane exhibits the capability to enhance nucleophilic reactivity through specific solvation effects [9]. The solvent stabilizes the transition state through dipole-dipole interactions, resulting in a 2-3 fold rate enhancement compared to less polar solvents [11]. Computational studies using SMD solvation models in dichloromethane demonstrate reduced activation energies of 13.7 kcal/mol compared to gas-phase calculations [6].
Selectivity Effects:
Reactions conducted in dichloromethane show enhanced selectivity for nucleophilic attack at the C4 position over the C2 position of the pyridine ring [12]. This selectivity arises from the solvent's ability to preferentially stabilize the transition state leading to C4 substitution through favorable electrostatic interactions [9].
Mechanistic Considerations:
The dichloromethane-mediated reactions follow a concerted SN2-type mechanism with simultaneous formation of the carbon-nucleophile bond and breaking of the carbon-chlorine bond [6]. Density functional theory calculations reveal that the transition state exhibits a distorted tetrahedral geometry with partial bond formation and breaking occurring synchronously [6].
Pyridine demonstrates remarkable versatility in catalyzing reactions of 2,6-dichloropyridine-4-carbonyl chloride, functioning simultaneously as a nucleophilic catalyst and a proton acceptor [13] [14] [15]. This dual functionality results in dramatic rate enhancements of 10²-10³ fold compared to uncatalyzed reactions [15].
Nucleophilic Catalysis Mechanism:
The primary catalytic pathway involves nucleophilic attack by pyridine on the carbonyl carbon to form an N-acylpyridinium intermediate [14] [15]. This intermediate exhibits significantly enhanced electrophilicity compared to the original acyl chloride due to the positive charge on the pyridinium nitrogen [14]. The increased electrophilicity facilitates subsequent attack by weaker nucleophiles such as alcohols or water.
The formation of the acylpyridinium intermediate can be described by the following energy profile: the initial nucleophilic attack has an activation energy of approximately 10-12 kcal/mol, significantly lower than direct nucleophilic substitution [16] [15]. The intermediate itself is thermodynamically stable enough to be detected spectroscopically but sufficiently reactive to undergo rapid substitution [17].
Proton Abstraction Function:
Simultaneously, pyridine serves as a general base catalyst by accepting protons generated during the reaction [13] [18]. This function is particularly important in preventing the accumulation of hydrogen chloride, which can protonate nucleophiles and reduce their reactivity [19] [7]. The basicity of pyridine (pKa = 5.2) provides optimal conditions for proton acceptance without being so basic as to deprotonate alcohols or other weak nucleophiles [18].
Regeneration and Turnover:
The catalytic cycle is completed through nucleophilic displacement of pyridine from the acylpyridinium intermediate by the incoming nucleophile [14] [20]. This displacement regenerates the free pyridine catalyst while forming the desired product. The overall mechanism follows Michaelis-Menten kinetics with pyridine exhibiting catalytic turnover numbers exceeding 1000 cycles per catalyst molecule [15].
The hydrolysis kinetics of 2,6-dichloropyridine-4-carbonyl chloride demonstrate strong pH dependence, with rate constants varying by more than four orders of magnitude across the pH range 1-14 [21] [22]. This pH sensitivity arises from changes in the nucleophile concentration and the protonation state of the pyridine nitrogen.
Acidic Conditions (pH 1-3):
Under strongly acidic conditions, the pyridine nitrogen becomes protonated, significantly reducing the electron density at the carbonyl carbon and decreasing its electrophilicity [22]. The observed rate constant of 1.2 × 10⁻⁵ s⁻¹ reflects this reduced reactivity, with hydrolysis proceeding slowly through direct water attack [22]. The protonated species exhibits a half-life of approximately 962 minutes under these conditions.
Neutral Conditions (pH 4-8):
At physiological pH, the compound exists primarily in its neutral form, exhibiting moderate hydrolysis rates [21]. The rate constant increases from 3.8 × 10⁻⁴ s⁻¹ at pH 4 to 2.1 × 10⁻³ s⁻¹ at pH 8, reflecting the increasing contribution of hydroxide-catalyzed pathways [21]. The corresponding half-lives range from 30.4 minutes to 5.5 minutes across this pH range.
Basic Conditions (pH 9-14):
Under basic conditions, hydroxide ions serve as highly effective nucleophiles, dramatically accelerating the hydrolysis reaction [23] [21]. The rate constant reaches 8.7 × 10⁻² s⁻¹ at pH 14, corresponding to a half-life of only 0.13 minutes [21]. The mechanism shifts from neutral hydrolysis to hydroxide-mediated nucleophilic substitution, with the hydroxide ion being approximately 10⁷ times more nucleophilic than water [23].
Mechanistic Transitions:
The pH-rate profile reveals distinct mechanistic regions: acid-catalyzed hydrolysis below pH 3, neutral hydrolysis between pH 4-8, and base-catalyzed hydrolysis above pH 9 [21]. Each region exhibits characteristic kinetic behavior and different rate-determining steps, with the transition between mechanisms occurring over narrow pH ranges [22].
Computational studies employing density functional theory have provided detailed insights into the transition state structures and energetics of 2,6-dichloropyridine-4-carbonyl chloride reactions [6] [24] [25]. Multiple computational approaches have been validated against experimental kinetic data to ensure accuracy and reliability.
DFT Methodology and Validation:
B3LYP/6-31G* calculations predict transition state energies of 16.2 kcal/mol for hydrolysis reactions, in excellent agreement with experimental activation energies [6] [25]. More sophisticated methods including M06-2X/6-31+G** and ωB97X-D/def2-TZVP provide refined energies of 15.8 and 15.1 kcal/mol respectively, demonstrating the consistency of different computational approaches [26] [25].
Transition State Geometry:
The computed transition states exhibit distorted tetrahedral geometry around the carbonyl carbon with C-Cl bond lengths of 2.09-2.18 Å and forming C-O bonds of 1.85-1.95 Å [6]. The reaction coordinate analysis indicates that these transition states are approximately 40-48% product-like, suggesting an early transition state on the reaction pathway [6].
Solvation Effects:
Continuum solvation models (SMD and PCM) reveal significant solvent stabilization of transition states [6]. Dichloromethane solvation reduces the activation energy to 13.7 kcal/mol, while aqueous solvation provides stabilization to 14.9 kcal/mol [6]. These calculations successfully reproduce the experimental observation of enhanced reactivity in polar solvents.
Vibrational Analysis:
Transition state characterization through vibrational frequency analysis reveals single imaginary frequencies ranging from -461i to -534i cm⁻¹ [6]. These frequencies correspond to the reaction coordinate involving simultaneous C-Cl bond breaking and C-O bond formation, confirming the concerted nature of the mechanism [6].
Energy Decomposition Analysis:
Advanced computational methods including CCSD(T)/cc-pVTZ provide benchmark energies of 16.9 kcal/mol, validating the accuracy of DFT approaches [25]. Dispersion-corrected calculations (D3-BJ) yield energies of 15.3 kcal/mol, highlighting the importance of weak interactions in determining accurate energetics [26] [25].
Corrosive;Irritant